Ibiglustat
Overview
Description
Venglustat is a brain-penetrant allosteric inhibitor of the enzyme glucosylceramide synthase. This enzyme catalyzes an early step in the synthesis of many glycolipids. Venglustat is being developed for lysosomal storage diseases, including Gaucher’s disease, Fabry disease, and Parkinson’s disease caused by mutations in the GBA1 gene .
Mechanism of Action
Target of Action
Ibiglustat, also known as Venglustat, primarily targets the enzyme Glucosylceramide Synthase (GCS) . GCS is an essential enzyme for the synthesis of most glycosphingolipids . It plays a crucial role in the formation of glucosylceramide, the precursor of complex glycosphingolipids .
Mode of Action
This compound acts as a glucosylceramide synthase inhibitor . It inhibits the activity of GCS, thereby reducing the synthesis of glucosylceramide . This action is particularly significant in conditions where there is an accumulation of glucosylceramide due to deficiencies of enzymes acting downstream of GCS .
Biochemical Pathways
The inhibition of GCS by this compound affects the glycosphingolipid metabolic pathway . In normal conditions, GCS catalyzes the conversion of ceramide to glucosylceramide. In the presence of this compound, this conversion is inhibited, leading to a reduction in the accumulation of glucosylceramide . This is particularly beneficial in diseases like Gaucher’s disease, Fabry disease, and Parkinson’s disease associated with GBA mutations, where there is a pathological accumulation of glucosylceramide .
Pharmacokinetics
This compound is an orally active compound and is known to be brain-penetrant . This means it can cross the blood-brain barrier, making it effective in treating diseases that affect the brain. The pharmacokinetics of this compound is influenced by the metabolic activity of the enzyme CYP2D6 . Patients selected for this compound treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate this compound dosing recommendations for each type of patient .
Result of Action
The primary result of this compound’s action is the reduction in the accumulation of glucosylceramide . This has significant implications in diseases characterized by the accumulation of glucosylceramide, leading to organ damage. By reducing the accumulation of this compound, this compound can help alleviate the symptoms of these diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s genetic makeup , particularly the presence of certain mutations in the GBA1 gene . Additionally, the patient’s metabolic profile, specifically the activity of the enzyme CYP2D6, can also influence the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Ibiglustat inhibits the enzyme glucosylceramide synthase . This enzyme catalyzes an early step in the synthesis of many glycolipids . By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide, thereby reducing its accumulation in cells . This interaction with glucosylceramide synthase is crucial for the biochemical role of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It effectively inhibits the glycosphingolipid (GSL) pathway, demonstrating a reduction in GL-1, a lipid that accumulates in certain cells . In a cell model of GCase deficiency, this compound reduced glucosylceramide, slowed the conversion of physiological α-synuclein tetramers into toxic conformations, and protected against α-synuclein fibril-induced toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme glucosylceramide synthase. By inhibiting this enzyme, this compound prevents the synthesis of glucosylceramide . This leads to a reduction in the accumulation of glucosylceramide, which is implicated in several rare diseases, responsible for both cell dysfunction and disease progression .
Dosage Effects in Animal Models
It is known that this compound has been used in various animal models for the study of diseases like Gaucher’s disease and Fabry disease .
Metabolic Pathways
This compound operates in the glycosphingolipid (GSL) pathway . It inhibits the enzyme glucosylceramide synthase, which is involved in the synthesis of glucosylceramide . This inhibition leads to a reduction in the accumulation of glucosylceramide, a lipid that accumulates in certain cells .
Transport and Distribution
It is known that this compound is a brain-penetrant inhibitor, suggesting that it can cross the blood-brain barrier .
Preparation Methods
The preparation of Venglustat involves the synthesis of glucosylceramide synthase inhibitors. The synthetic routes and reaction conditions for Venglustat are not extensively detailed in publicly available literature. it is known that Venglustat is an orally administered compound, indicating that its synthesis must ensure stability and bioavailability when taken orally .
Chemical Reactions Analysis
Venglustat primarily undergoes inhibition reactions where it inhibits the enzyme glucosylceramide synthase. This inhibition prevents the conversion of ceramide to glucosylceramide, thereby reducing the accumulation of glycolipids . The major product formed from this reaction is the reduced level of glucosylceramide in the body .
Scientific Research Applications
Venglustat has several scientific research applications:
Comparison with Similar Compounds
Venglustat is similar to other glucosylceramide synthase inhibitors such as miglustat and eliglustat. Venglustat is unique in its ability to penetrate the brain, making it potentially more effective for treating neurological manifestations of lysosomal storage diseases . Other similar compounds include:
Miglustat: Another glucosylceramide synthase inhibitor used for treating Gaucher’s disease.
Eliglustat: A glucosylceramide synthase inhibitor that is FDA-approved for treating Gaucher’s disease.
Venglustat’s ability to cross the blood-brain barrier distinguishes it from these other inhibitors, potentially offering more comprehensive treatment options for diseases with neurological involvement .
Properties
IUPAC Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHRCLAKZBDRHN-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401090-53-6 | |
Record name | Ibiglustat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venglustat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VENGLUSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.